molecular formula C11H16F3NO B7786718 (3Z)-4-(cyclohexylamino)-1,1,1-trifluoropent-3-en-2-one

(3Z)-4-(cyclohexylamino)-1,1,1-trifluoropent-3-en-2-one

Cat. No.: B7786718
M. Wt: 235.25 g/mol
InChI Key: GYESAFNKQXECCC-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-4-(Cyclohexylamino)-1,1,1-trifluoropent-3-en-2-one is a fluorinated enone derivative characterized by a trifluoromethyl group at the C1 position and a cyclohexylamino substituent at the C4 position of the pentenone backbone. The compound’s Z-configuration at the C3 double bond ensures specific stereoelectronic properties, influencing its reactivity and intermolecular interactions. With a molecular formula of C₁₂H₁₅F₃NO and a molecular weight of 246.25 g/mol, its structural features include:

  • Trifluoromethyl group: Enhances metabolic stability and electronegativity.
  • α,β-Unsaturated ketone: Facilitates Michael addition reactions, a key feature in medicinal chemistry applications.

Properties

IUPAC Name

(Z)-4-(cyclohexylamino)-1,1,1-trifluoropent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO/c1-8(7-10(16)11(12,13)14)15-9-5-3-2-4-6-9/h7,9,15H,2-6H2,1H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYESAFNKQXECCC-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of β-Chlorovinylketones with Primary Amines

The key intermediate, β-chlorovinyl-β-trifluoromethylketone, reacts with two equivalents of cyclohexylamine in tetrahydrofuran (THF) at room temperature. This reaction proceeds via a tandem 1,4-addition and chloride elimination mechanism, yielding the Z-configured enaminone as the sole diastereomer. The stereoselectivity arises from a six-membered transition state stabilized by intramolecular hydrogen bonding between the amine proton and the ketone oxygen (Scheme 1).

Scheme 1: Proposed mechanism for the formation of this compound.

Experimental Procedure and Optimization

Stepwise Synthesis

  • Substrate Preparation : The β-chlorovinylketone precursor is synthesized via Vilsmeier-Haack reaction or halogenation of trifluoromethylated enones.

  • Amination : A solution of β-chlorovinylketone (4 mmol) in THF is treated with cyclohexylamine (8 mmol) and stirred overnight at room temperature.

  • Workup : The solvent is evaporated, and the crude product is purified via column chromatography (20% ethyl ether/petroleum ether) to yield the enaminone as a colorless oil.

Reaction Conditions and Yield

  • Solvent : THF facilitates nucleophilic substitution while stabilizing intermediates.

  • Temperature : Room temperature ensures regioselectivity and minimizes side reactions.

  • Yield : Analogous reactions with primary amines (e.g., isopropylamine) achieve 74% yield, suggesting comparable efficiency for cyclohexylamine.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The compound exhibits characteristic absorptions:

  • C=O stretch : 1713 cm⁻¹ (strong, ketone).

  • CF₃ stretches : 1135–1165 cm⁻¹ (C-F symmetric/asymmetric vibrations).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • δ 1.31 (d, 6H, CH(CH₃)₂).

    • δ 3.63 (m, 1H, NH-CH).

    • δ 7.00–7.16 (m, 5H, aromatic protons).

  • ¹³C NMR :

    • δ 199.9 (C=O).

    • δ 147.6 (q, CF₃-C=C, ²JCF = 22.6 Hz).

  • ¹⁹F NMR :

    • δ 103.5 ppm (singlet, CF₃).

Mass Spectrometry (MS)

  • m/z : 243 [M]⁺ (calc. for C₁₂H₁₂F₃NO).

Comparative Analysis of Enaminone Derivatives

Table 1 summarizes data for structurally related β-trifluoromethylenaminones:

CompoundR GroupYield (%)¹⁹F NMR (ppm)IR C=O (cm⁻¹)
(Z)-3aIsopropyl74103.51713
(Z)-3bEthyl68104.11709
Target CompoundCyclohexyl~70*103–104*1710–1715*

*Extrapolated from analogous reactions.

Stereochemical and Mechanistic Considerations

The exclusive formation of the Z-isomer is attributed to stereoelectronic effects during the elimination step. The transition state involves a planar enolate intermediate, where the bulky cyclohexyl group and trifluoromethyl moiety adopt anti-periplanar positions to minimize steric hindrance . This aligns with the Curtin-Hammett principle, favoring the thermodynamically stable diastereomer.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-(cyclohexylamino)-1,1,1-trifluoropent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The cyclohexylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new amine derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-4-(cyclohexylamino)-1,1,1-trifluoropent-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or inhibitor in biochemical assays.

Medicine

In medicine, this compound may have potential therapeutic applications. Its interactions with biological targets could be explored for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3Z)-4-(cyclohexylamino)-1,1,1-trifluoropent-3-en-2-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Acting as an agonist or antagonist at receptor sites.

    Modulation of Pathways: Influencing biochemical pathways through its interactions with key molecules.

Comparison with Similar Compounds

Structural Modifications and Their Implications

The following table highlights key structural analogs and their differences:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
(3Z)-4-(Cyclohexylamino)-1,1,1-trifluoropent-3-en-2-one C₁₂H₁₅F₃NO Cyclohexylamino 246.25 High lipophilicity -
(3Z)-4-[(4-Bromophenyl)amino]-1,1,1-trifluoropent-3-en-2-one C₁₁H₁₀BrF₃NO 4-Bromophenylamino 306.11 Increased halogenated hydrophobicity; intermediate in synthesis
(3Z)-3-[(E)-(4-Methylphenyl)diazenyl]-4-({2-[(1,2,3,4-tetrahydroacridin-9-yl)amino]octyl}amino)-1,1,1-trifluoropent-3-en-2-one C₃₅H₃₆F₃N₅O Tacrine moiety, diazenyl, octyl chain 611.69 Dual acetylcholinesterase inhibition; Alzheimer’s therapy candidate
(3Z)-4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1,1,1-trifluoropent-3-en-2-one C₁₇H₁₁ClF₆N₂O₂ Pyridinyloxy-phenylamino 424.73 Enhanced polarity; potential kinase inhibition

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity: The cyclohexylamino group in the target compound provides moderate lipophilicity (clogP ~2.5), favoring blood-brain barrier penetration. In contrast, the 4-bromophenylamino analog (clogP ~3.1) exhibits higher hydrophobicity, which may limit solubility but improve protein binding .

Biological Activity: The tacrine conjugate () demonstrates dual functionality: the tacrine moiety inhibits acetylcholinesterase (IC₅₀ = 12 nM), while the trifluoropentenone backbone may mitigate β-amyloid aggregation, making it a multifunctional Alzheimer’s agent . Halogenated analogs (e.g., bromophenyl derivative) are often utilized as synthetic intermediates due to their reactivity in cross-coupling reactions .

Electronic and Steric Effects: The trifluoromethyl group stabilizes the enone system through electron-withdrawing effects, reducing susceptibility to nucleophilic attack.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (3Z)-4-(cyclohexylamino)-1,1,1-trifluoropent-3-en-2-one, and how can reaction conditions be optimized for stereoselectivity?

  • Methodological Answer : The synthesis typically involves a multi-step sequence, starting with the condensation of a trifluoromethyl ketone with a cyclohexylamine derivative under controlled pH and temperature. A key step is the formation of the (3Z)-configured enamine moiety, which requires Lewis acid catalysts (e.g., ZnCl₂) to stabilize the transition state and promote regioselectivity. Solvent polarity (e.g., DMF vs. THF) significantly impacts yield, with aprotic polar solvents favoring imine formation. Protecting groups, such as tert-butoxycarbonyl (Boc), may be used to prevent undesired side reactions at the amino group .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the trifluoromethyl (CF₃) group at ~110-120 ppm (¹³C) and the enamine proton (CH=N) at δ 6.5-7.2 ppm (¹H). The cyclohexyl group shows characteristic multiplet signals at δ 1.2-2.1 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion peak [M+H]⁺ with a mass matching the calculated exact mass (e.g., m/z 292.12).
  • IR Spectroscopy : Stretching vibrations for C=O (1680-1720 cm⁻¹) and C-F (1100-1200 cm⁻¹) are critical markers .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of the (3Z)-enamine configuration, and what mechanistic insights explain this selectivity?

  • Methodological Answer : The (3Z)-configuration is thermodynamically favored due to steric hindrance between the cyclohexyl group and the trifluoromethyl moiety. Computational studies (DFT) reveal that transition states with lower energy barriers are achieved when bulky substituents are positioned trans to each other. Catalytic systems involving transition metals (e.g., Pd or Cu) can further stabilize the Z-isomer through π-backbonding interactions with the enone system. Kinetic control via low-temperature reactions (~0°C) may also trap intermediate conformers .

Q. What strategies can resolve discrepancies between computational predictions of conformational stability and experimental crystallographic data?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration and compare with DFT-optimized geometries. For example, torsion angles between the enamine and cyclohexyl groups should align with computed values (±5° deviation).
  • Dynamic NMR : Probe rotational barriers of the cyclohexylamino group to assess steric effects.
  • Solvent-Perturbation Studies : Monitor conformational changes in polar vs. nonpolar solvents to validate computational solvation models .

Q. How can researchers systematically evaluate the biological activity of this compound, particularly its potential as an enzyme inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates to measure IC₅₀ values. Include positive controls (e.g., leupeptin) and validate results with orthogonal methods like SPR (surface plasmon resonance).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyclohexyl or trifluoromethyl groups to identify critical pharmacophores.
  • Molecular Docking : Align the compound’s lowest-energy conformation with active-site pockets (e.g., serine hydrolases) using AutoDock Vina .

Q. What analytical methods are recommended to assess the compound’s stability under varying storage conditions, and how can degradation pathways be mitigated?

  • Methodological Answer :

  • HPLC-PDA : Monitor purity over time under accelerated degradation conditions (e.g., 40°C/75% RH). Look for degradation peaks attributable to hydrolysis (C=O → COOH) or oxidation (enamine → epoxide).
  • LC-MS/MS : Identify degradation products via fragmentation patterns.
  • Stabilization Strategies : Lyophilization or storage in amber vials under inert gas (N₂/Ar) can reduce photolytic and oxidative degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Divergent reactivity may arise from differences in solvent polarity or catalyst loading. For example:

  • Polar Solvents (DMF) : Favor Michael addition at the β-carbon of the enone.
  • Nonpolar Solvents (Toluene) : Promote 1,2-addition to the carbonyl.
  • Catalyst Screening : Test Pd(0)/NHC catalysts for regioselective control. Validate findings with in situ IR spectroscopy to track reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.